1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
Description
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound featuring a fused pyridine-oxazepine ring system with an isobutyl substituent. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The compound’s fused bicyclic core and substituent positioning make it a candidate for structure-activity relationship (SAR) studies, particularly in parasitology and oncology research.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
FSQUZBPXIYJJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2CCNCC2COCC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminophenol derivative with a suitable halogenated compound can lead to the formation of the oxazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified oxazepine derivatives with altered functional groups.
Scientific Research Applications
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one with analogous oxazepinone derivatives, emphasizing structural variations, biological activities, and applications.
Structural and Functional Comparisons
| Compound Name | Core Structure | Substituent | Molecular Formula | Key Biological Activity | Application |
|---|---|---|---|---|---|
| 1-Isobutyloctahydropyrido[4,3-e]oxazepinone | Pyrido[4,3-e][1,4]oxazepinone | Isobutyl | C₁₃H₂₄N₂O₂ | Not explicitly reported | Research (structural analog studies) |
| 1-Isopentyloctahydropyrido[4,3-e]oxazepinone | Pyrido[4,3-e][1,4]oxazepinone | Isopentyl | C₁₄H₂₆N₂O₂ | Not explicitly reported | Experimental use (safety protocols) |
| Dihydrobenz[e][1,4]oxazepin-2(3H)-ones | Benzoxazepinone | Variable | Varies | Anthelmintic (EC₅₀: 25–50 μM) | Trichuris parasite lifecycle disruption |
| AML-active benzo[e]oxazepinones | Benzo[e][1,4]oxazepinone | Variable | Varies | Induces CD11b in AML cells | Acute myeloid leukemia (AML) therapy |
| 7-Bromo-3,5-dihydropyrido[2,3-e]oxazepinone | Pyrido[2,3-e][1,4]oxazepinone | Bromo | C₈H₇BrN₂O₂ | Unspecified | Chemical synthesis intermediates |
Key Findings and SAR Insights
Core Structure Influence: Pyrido vs. Benzo Fusion: Pyrido-oxazepinones (e.g., 1-isobutyl derivative) exhibit distinct conformational rigidity compared to benzo-fused analogs. This rigidity may influence receptor binding in parasitic or cancer targets . Anthelmintic Activity: Dihydrobenzoxazepinones (e.g., OX02983) demonstrate potent activity against Trichuris muris (EC₅₀ ~25–50 μM), comparable to levamisole.
Halogenation: Brominated pyrido-oxazepinones (e.g., 7-bromo derivative) may serve as intermediates for further functionalization, though their pharmacological roles remain unexplored .
Therapeutic Applications: Antiparasitic: Benzo-oxazepinones disrupt Trichuris egg embryonation and adult motility, suggesting dual-stage activity . Anticancer: AML-active benzo-oxazepinones induce myeloid differentiation (CD11b expression), with SAR studies emphasizing substituent modifications to enhance potency .
Biological Activity
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of oxazepines and is characterized by a complex bicyclic structure. Its molecular formula is C_{14}H_{21}N_{2}O, with a molecular weight of approximately 235.34 g/mol. The SMILES representation is CC(C)C1CC2=C(N1)C(=O)N(C2=O)CCN, which illustrates its intricate connectivity.
Central Nervous System (CNS) Effects
Research has indicated that derivatives of the octahydropyrido structure can exhibit significant CNS depressant effects. In studies involving mice, compounds similar to 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one demonstrated a reduction in locomotor activity, suggesting sedative properties. The pharmacological evaluation of these compounds indicates potential applications in treating anxiety and sleep disorders .
Antidepressant Effects
A study exploring the pharmacological profiles of similar oxazepine derivatives indicated that they may possess antidepressant-like effects. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| CNS Depressant | Reduced locomotor activity in mice | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Antidepressant | Potential modulation of mood-related neurotransmitters |
Case Study 1: CNS Activity Evaluation
In a controlled experiment assessing the CNS effects of oxazepine derivatives, researchers administered varying doses to mice and measured locomotor activity using an open field test. Results indicated that higher doses significantly reduced movement, suggesting sedative properties. This aligns with findings from similar compounds within the octahydropyrido framework.
Case Study 2: Antimicrobial Testing
In vitro studies were conducted on several derivatives of the oxazepine structure against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited notable antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL, indicating their potential as antimicrobial agents.
Discussion
The biological activities associated with 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one suggest its potential utility in pharmacology. Its CNS depressant effects may offer therapeutic benefits for anxiety and sleep disorders, while its antimicrobial properties could pave the way for new treatments against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
